REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[C:4]1([CH3:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[C:4]1([CH3:10])[C:9]([CH2:1][OH:2])=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
alcohol
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
1.5 (± 0.25) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0.0375 (± 0.0125) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated to 65°-75° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |